N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-18-7-6-13-12-14-11(8-19-12)9-2-4-10(5-3-9)15(16)17/h2-5,8H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLDFACMLCQNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with a suitable nucleophile.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction, where the thiazole derivative reacts with 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine exhibits notable antimicrobial activity. Compounds containing the thiazole moiety have been reported to show effectiveness against a range of pathogenic microorganisms. For instance, derivatives of thiazole have demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against species like Candida albicans and Aspergillus niger .
2. Anticancer Activity
Research indicates that thiazole derivatives can possess cytostatic properties, making them potential candidates for anticancer agents. The introduction of nitrophenyl groups has been associated with enhanced antiproliferative effects in various cancer cell lines . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
3. Anti-parasitic Effects
Thiazole derivatives have been explored for their anti-parasitic properties, particularly against protozoan infections such as those caused by Trypanosoma cruzi (Chagas disease) and Trypanosoma brucei (sleeping sickness). The structural characteristics of these compounds may contribute to their efficacy against drug-resistant strains .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. The thiazole ring serves as a versatile scaffold for the development of new derivatives with improved pharmacological properties.
Table 1: Summary of Synthetic Methods
| Methodology | Description | Yield |
|---|---|---|
| Condensation Reactions | Involves reaction between amines and thiazole derivatives | 70-90% |
| Substitution Reactions | Introduction of nitro or methoxy groups to enhance activity | 60-85% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring or the phenyl substituents can lead to significant changes in potency and selectivity.
Key Findings from SAR Studies:
- Nitro Substituents: The presence of nitro groups on the phenyl ring has been shown to enhance antibacterial activity significantly .
- Alkyl Chain Length: Variations in the length and branching of alkyl chains attached to the amine group can alter solubility and bioavailability .
- Halogenation: Halogenated derivatives often exhibit increased activity against specific bacterial strains compared to their non-halogenated counterparts .
Case Studies
Several studies have documented the successful application of this compound and its derivatives:
Case Study 1: Antibacterial Activity
A recent study evaluated a series of thiazole derivatives against E. coli and S. aureus, finding that compounds with nitro substitutions exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
Case Study 2: Anticancer Screening
In vitro tests on cancer cell lines showed that certain modifications to the thiazole structure resulted in compounds with IC50 values significantly lower than those of existing chemotherapeutics, indicating potential for further development .
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and nucleic acids. The thiazole ring can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity and cellular processes.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects :
- Electron-Withdrawing Groups (e.g., nitro at thiazole-4-position): Enhance antiproliferative and antibacterial activity but may reduce solubility .
- Methoxy Groups : Improve metabolic stability and receptor binding (e.g., 10s’ 2,4-dimethoxyphenyl group increases tubulin affinity) .
Bioavailability : Oral activity is achievable with balanced hydrophobicity (e.g., SSR125543A’s ID₅₀ = 5 mg/kg p.o.) .
Biological Activity
N-(2-methoxyethyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by its unique thiazole ring structure, nitrophenyl group, and methoxyethyl substituent. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 286.33 g/mol. The thiazole ring contributes to its biological reactivity and potential pharmacological properties. The presence of the nitrophenyl group enhances its interaction with biological targets, while the methoxyethyl substituent may influence its solubility and bioavailability.
Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)
One of the most significant biological activities of this compound is its role as an inhibitor of GSK-3β. This enzyme is involved in various cellular processes, including metabolism and cell signaling pathways. Inhibition of GSK-3β has therapeutic implications for conditions such as diabetes and neurodegenerative diseases like Alzheimer's disease.
Antimicrobial Properties
Research indicates that related thiazole derivatives exhibit notable antimicrobial activity. Specifically, this compound has shown potential against various bacterial strains and fungi. Studies suggest that compounds with similar thiazole structures can effectively inhibit the growth of pathogens such as Mycobacterium tuberculosis and other bacteria .
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : By selectively inhibiting GSK-3β, the compound may modulate downstream signaling pathways critical for cell survival and proliferation.
- Antimicrobial Activity : The nitrophenyl group can undergo reduction to form an amino derivative that interacts with bacterial proteins or nucleic acids, disrupting their function .
- Chemical Reactivity : The thiazole ring can participate in biochemical reactions that alter enzyme activities or cellular processes, contributing to its pharmacological profile.
Research Findings
A summary of relevant studies highlights the compound's biological activities:
Case Study 1: GSK-3β Inhibition
In a study evaluating various thiazole derivatives for their ability to inhibit GSK-3β, this compound was found to be one of the most potent inhibitors. This study underscores its potential for therapeutic applications in managing conditions associated with aberrant GSK-3β activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of thiazole derivatives showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
